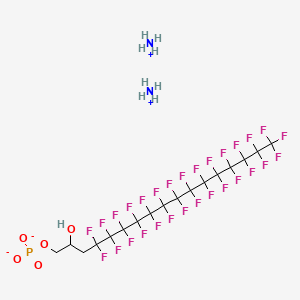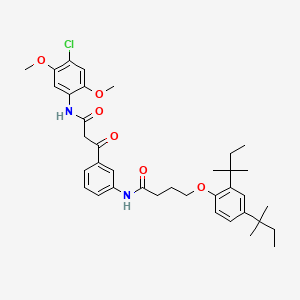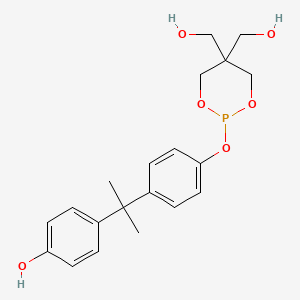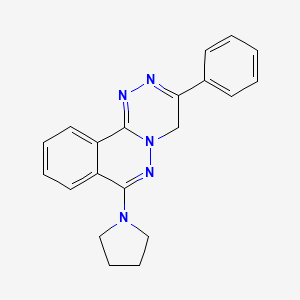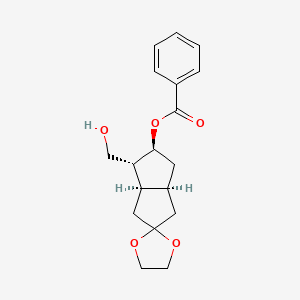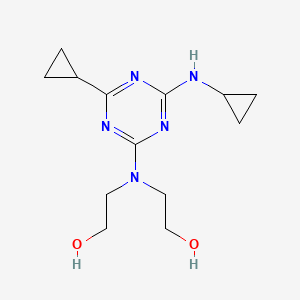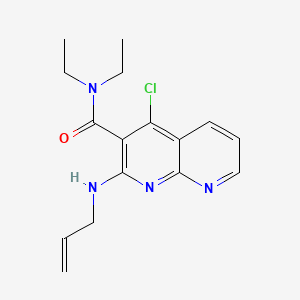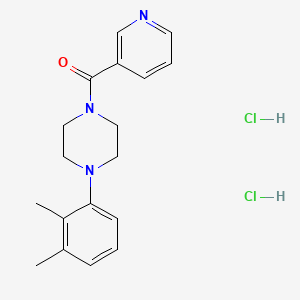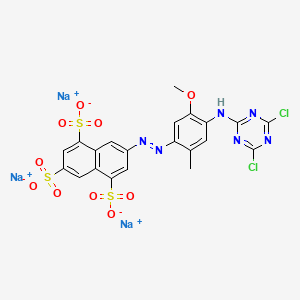
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then coupled with 5-methoxy-2-methylphenylamine to form an intermediate.
Coupling Reaction: This intermediate undergoes a coupling reaction with naphthalene-1,3,5-trisulphonic acid to form the final azo compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for the efficient production of this dye.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the chlorine atoms on the triazine ring.
Major Products
Oxidation: Oxidative cleavage products of the azo linkage.
Reduction: Corresponding amines and their derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage and the triazine ring play crucial roles in its binding affinity and specificity. The molecular targets include various proteins and enzymes, where it can act as an inhibitor or activator depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the methoxy group, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high stability and vibrant color.
Properties
CAS No. |
85631-80-7 |
|---|---|
Molecular Formula |
C21H13Cl2N6Na3O10S3 |
Molecular Weight |
745.4 g/mol |
IUPAC Name |
trisodium;7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C21H16Cl2N6O10S3.3Na/c1-9-3-15(24-21-26-19(22)25-20(23)27-21)16(39-2)8-14(9)29-28-10-4-12-13(17(5-10)41(33,34)35)6-11(40(30,31)32)7-18(12)42(36,37)38;;;/h3-8H,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,24,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
BDTKYWIRNJPSPQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





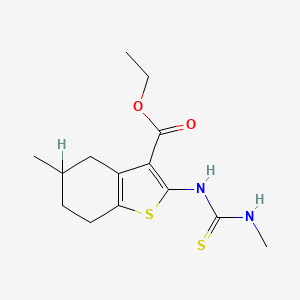
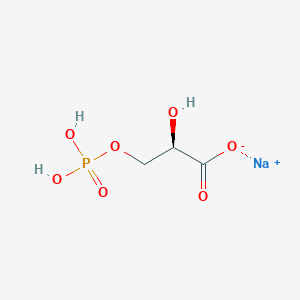
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
